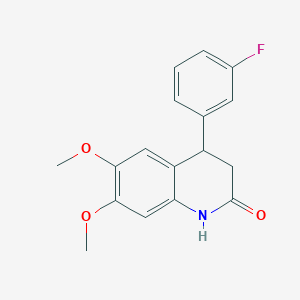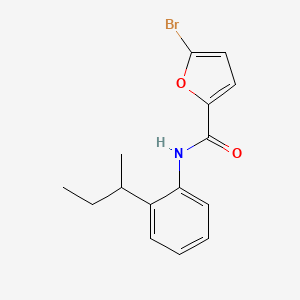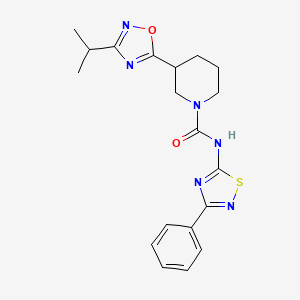
4-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
The compound is a quinolinone derivative, which is a class of compounds known for their wide range of biological activities . Quinolinones often serve as key structures in various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on their functional groups . For instance, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the quinolinone moiety might participate in reactions typical of carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties might include solubility, melting point, boiling point, and spectral properties .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds related to "4-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone" have been explored for their anti-inflammatory, antimicrobial, and neuroleptic properties. For instance, derivatives of 4(1H)-quinazolinones were synthesized and evaluated for anti-inflammatory activity, demonstrating optimal potency with the presence of a halogen atom preferred for activity (Ozaki et al., 1985). Similarly, novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been developed as potential antimicrobial agents, showing remarkable in vitro antimicrobial potency (Desai et al., 2013). Additionally, 4(1H)-quinolinone derivatives have been investigated as neuroleptic agents, with some compounds demonstrating potent anti-methamphetamine and anti-epinephrine activities (Banno et al., 1988).
Chemical Sensors and Fluorescence Labeling
Quinolinone derivatives have been utilized as chemical sensors and for fluorescence labeling. For example, a study on a quinazolinone derivative explored its use as a fluoroionophore for Fe(3+) sensitive optochemical sensors, highlighting its potential for detecting iron ions in various samples (Zhang et al., 2007). Another research focused on the development of fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography, showcasing the selective and highly sensitive detection capabilities of these compounds (Yamaguchi et al., 1985).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor applications of quinolinone derivatives have been extensively studied. A novel hybrid approach involving fluorine-containing quinazolinones and thiazolidinone motifs showed significant antimicrobial activity, highlighting their potential as new antimicrobial agents (Desai et al., 2013). Furthermore, certain quinolinone derivatives have been identified for their potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist properties, suggesting their use in the treatment of pain and potentially other conditions (Kawai et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for similar compounds often involve exploring their potential biological activities and optimizing their properties for specific applications . This might involve synthesizing new derivatives, testing their activities in biological systems, and studying their interactions with biological targets .
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-21-15-7-13-12(10-4-3-5-11(18)6-10)8-17(20)19-14(13)9-16(15)22-2/h3-7,9,12H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKVDZTLFAROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-2-buten-1-amine](/img/structure/B4056693.png)
![4-methyl-N-(2-{[(2-methylphenyl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B4056702.png)

![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4056723.png)
![4-(3-methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4056726.png)

![4-[4-(4-methoxyphenoxy)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4056737.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4056751.png)

![1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4056764.png)
![6,7-dimethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4056768.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4056778.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide](/img/structure/B4056782.png)
